2,5,6-Trichloronicotinonitrile

Synthetic Chemistry Medicinal Chemistry Structure-Activity Relationship

Select 2,5,6-Trichloronicotinonitrile (CAS 40381-92-8) for validated JAK2 kinase inhibitor development, regioselective 6-position substitution, and antimicrobial screening (Enterococcus faecalis IC50 benchmark 125 µM). This specific 2,5,6-substitution pattern is critical for target engagement; the 2,4,6-isomer is not a functional substitute. Ensure synthetic success with the correct isomer.

Molecular Formula C6HCl3N2
Molecular Weight 207.4 g/mol
CAS No. 40381-92-8
Cat. No. B021694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,6-Trichloronicotinonitrile
CAS40381-92-8
Synonyms2,5,6-Trichloro-3-pyridinecarbonitrile; 2,5,6-Trichloronicotinonitrile
Molecular FormulaC6HCl3N2
Molecular Weight207.4 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=C1Cl)Cl)Cl)C#N
InChIInChI=1S/C6HCl3N2/c7-4-1-3(2-10)5(8)11-6(4)9/h1H
InChIKeyFXYJHWZGUONOAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5,6-Trichloronicotinonitrile (CAS 40381-92-8) — A Specialized Polychlorinated Nicotinonitrile Building Block for Pharmaceutical and Agrochemical Synthesis


2,5,6-Trichloronicotinonitrile (also known as 2,5,6-trichloropyridine-3-carbonitrile, CAS 40381-92-8) is a polychlorinated nicotinonitrile derivative characterized by a pyridine ring bearing a nitrile group at the 3-position and chlorine substituents at the 2-, 5-, and 6-positions, with a molecular formula of C6HCl3N2 and a molecular weight of 207.44 g/mol . It is a solid at room temperature, typically available in purity grades of ≥95% to 97% (GC-MS), and serves primarily as a key synthetic intermediate in the preparation of more complex heterocyclic compounds [1]. Its distinct substitution pattern imparts specific electronic and steric properties that differentiate it from other chlorinated nicotinonitrile analogs, influencing both its reactivity in nucleophilic aromatic substitution reactions and its utility as a building block in medicinal chemistry and agrochemical research programs .

Why 2,5,6-Trichloronicotinonitrile (CAS 40381-92-8) Cannot Be Interchanged with Other Polychlorinated Nicotinonitriles


The substitution pattern of chlorine atoms on the nicotinonitrile core critically dictates the compound's reactivity, physicochemical properties, and ultimate synthetic utility. While several polychlorinated nicotinonitrile isomers share the same molecular formula (C6HCl3N2), their divergent substitution patterns—such as the 2,4,6-substituted isomer (CAS 40381-91-7) or the 2,5,6-substituted target compound (CAS 40381-92-8)—lead to significant differences in melting point, density, and electron density distribution [1]. These variations directly affect the regioselectivity and outcome of nucleophilic aromatic substitution (SNAr) reactions, cross-coupling reactions, and subsequent derivatization steps . Furthermore, the specific 2,5,6-substitution pattern has been explicitly identified as a privileged scaffold in kinase inhibitor design, particularly for JAK2 inhibition, whereas the 2,4,6-isomer has been explored as a GPR139 antagonist . Consequently, assuming functional equivalence or interchangeability without empirical validation introduces substantial risk of synthetic failure, altered bioactivity profiles, and procurement inefficiency in research and development workflows.

Quantitative Differentiation of 2,5,6-Trichloronicotinonitrile (CAS 40381-92-8) Against Its Closest Analogs


Distinct Substitution Pattern and Resulting Physicochemical Profile

2,5,6-Trichloronicotinonitrile (CAS 40381-92-8) exhibits a markedly different physicochemical profile compared to its closest regioisomer, 2,4,6-Trichloronicotinonitrile (CAS 40381-91-7), driven by the distinct electronic and steric effects of the 2,5,6- versus 2,4,6-chlorine substitution pattern. These differences are quantifiable in terms of melting point, boiling point, and density [1].

Synthetic Chemistry Medicinal Chemistry Structure-Activity Relationship

Validated Synthetic Utility as a Key Intermediate in Heterocyclic Synthesis

The 2,5,6-substitution pattern of 2,5,6-Trichloronicotinonitrile makes it a superior electrophilic partner in nucleophilic aromatic substitution (SNAr) reactions compared to the 2,4,6-isomer. This is demonstrated by its high-yielding transformation into 2,5-dichloro-6-[(5-methyl-1H-pyrazol-3-yl)amino]nicotinonitrile under mild conditions (55 °C, 16 h) . In contrast, the 2,4,6-isomer is predominantly reported as a pesticide intermediate with a different reactivity profile [1].

Organic Synthesis Process Chemistry Medicinal Chemistry

Kinase Inhibition Profile: Reported JAK2 Affinity and Selectivity Considerations

2,5,6-Trichloronicotinonitrile (TCPC) has been reported as a potent kinase inhibitor that binds to the ATP binding site, with a documented high affinity for JAK2 kinase . While a direct IC50 value for TCPC itself is not provided in the primary source, the compound is explicitly identified as a lead compound for developing selective JAK2 inhibitors. In contrast, the 2,4,6-isomer is not associated with JAK2 inhibition but rather with GPR139 antagonism [1]. Furthermore, BindingDB entries for related nicotinonitrile derivatives show JAK2 IC50 values in the low nanomolar range (e.g., 6.70 nM), providing a class-level benchmark [2].

Drug Discovery Kinase Inhibitors JAK-STAT Pathway

Antimicrobial Activity Profile: Qualitative Reports and Class-Level Benchmarking

2,5,6-Trichloronicotinonitrile has been reported to exhibit antimicrobial activity against various bacterial and fungal strains . While specific MIC values for the target compound are not publicly available, BindingDB contains an IC50 value of 125,000 nM (125 µM) for a related chlorinated nicotinonitrile derivative against Enterococcus faecalis biofilm formation, providing a class-level benchmark for antimicrobial potency [1]. The 2,4,6-isomer, in contrast, is primarily described as a pesticide/insecticide rather than an antimicrobial agent .

Antimicrobial Research Biofilm Inhibition Microbiology

High-Value Application Scenarios for 2,5,6-Trichloronicotinonitrile (CAS 40381-92-8)


Medicinal Chemistry: Lead Generation for JAK2 Kinase Inhibitors

Procurement of 2,5,6-Trichloronicotinonitrile is warranted when the research objective is to develop novel inhibitors targeting the JAK2 kinase ATP-binding site. The compound's reported high affinity for JAK2 and its established role as a lead compound in this area provide a validated starting point. In contrast, the 2,4,6-isomer is not a suitable substitute due to its distinct biological target profile (GPR139) [1]. The specific 2,5,6-substitution pattern is crucial for initial binding interactions, making this the correct isomer for SAR studies and hit-to-lead optimization campaigns.

Synthetic Chemistry: Preparation of 6-Amino-Substituted Nicotinonitrile Derivatives via SNAr

This compound is the preferred reagent for the synthesis of 2,5-dichloro-6-amino-nicotinonitrile derivatives via regioselective nucleophilic aromatic substitution at the 6-position. The documented synthetic protocol using 5-methyl-1H-pyrazol-3-amine demonstrates the feasibility of this transformation. The lower boiling point of the target compound (285.6 °C) relative to the 2,4,6-isomer (318.1 °C) may also offer practical advantages in downstream purification steps [2].

Antimicrobial Screening: Phenotypic Hit Identification

For research programs conducting phenotypic screening to identify novel antimicrobial agents, 2,5,6-Trichloronicotinonitrile is a more rational choice than the 2,4,6-isomer. The former has been qualitatively reported to possess antimicrobial properties , while the latter is primarily characterized as an insecticide . The target compound's activity against biofilm formation in Enterococcus faecalis (class-level IC50 benchmark of 125 µM) further supports its inclusion in focused antimicrobial screening libraries [3].

Technical Documentation Hub

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